molecular formula C14H19NO5 B13323231 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

Cat. No.: B13323231
M. Wt: 281.30 g/mol
InChI Key: CPRDEIKAGCDMLD-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methoxy substituent at the fifth carbon of the pentanoic acid backbone. The Cbz group is widely used in peptide synthesis to protect amine functionalities during stepwise assembly . Its synthesis likely involves coupling benzyl chloroformate with a suitably functionalized pentanoic acid precursor, analogous to methods described for related compounds .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

5-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-19-9-5-8-12(13(16)17)15-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

CPRDEIKAGCDMLD-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Starting Materials

  • L-Glutamic acid or its derivatives
  • Benzyl chloroformate (for Cbz protection)
  • Benzyl alcohol or benzyl bromide (for benzyl ester formation)
  • Methanol (for methyl ester formation if methoxy group is introduced)

Stepwise Synthesis Overview

Step Reaction Description Reagents/Conditions Notes
1 Protection of the α-amino group with benzyloxycarbonyl chloride (Cbz-Cl) Base (e.g., NaHCO3), aqueous/organic biphasic system Forms N-Cbz-glutamic acid
2 Esterification of the γ-carboxyl group with benzyl alcohol or benzyl bromide Acid catalyst (e.g., HCl, H2SO4) or base (e.g., NaH) depending on route Forms benzyl ester on side chain
3 Introduction of methoxy group at the 5-position (if applicable) Methylation reagents or methanol under acidic/basic catalysis Optional, depending on target compound

Detailed Methodologies

3.3.1 N-Cbz Protection of Glutamic Acid

The amino group of glutamic acid is selectively protected by reaction with benzyl chloroformate under mild basic conditions (e.g., sodium bicarbonate or sodium carbonate buffer) at low temperature to avoid side reactions. This step yields N-(benzyloxycarbonyl)-L-glutamic acid with high selectivity and yield.

3.3.2 Benzyl Ester Formation on Side Chain

The γ-carboxyl group is esterified by treatment with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or by direct benzyl bromide alkylation under basic conditions. This step protects the side chain carboxyl functionality, facilitating subsequent reactions.

Methoxy Group Introduction

For the methoxy substitution at the 5-position, methylation can be achieved via methyl iodide or dimethyl sulfate under basic conditions or by transesterification with methanol. This step is less commonly reported and may depend on the specific synthetic target variant.

4. Representative Experimental Procedures

Procedure Description Reference
Cbz Protection L-Glutamic acid dissolved in aqueous NaHCO3, cooled, then treated dropwise with benzyl chloroformate; stirred until completion; product extracted and purified by recrystallization Schmuck et al., J. Org. Chem., 2007
Benzyl Esterification N-Cbz-glutamic acid dissolved in dry DMF, DCC and benzyl alcohol added; reaction stirred at room temperature; dicyclohexylurea filtered off; product purified by chromatography Patent EP298135 A1
Methoxy Substitution Benzyl ester derivative treated with methyl iodide and base (e.g., K2CO3) in DMF; stirred at ambient temperature; purified by crystallization Literature extrapolated from similar amino acid esterifications

5. Analytical and Purification Techniques

  • Purification: Recrystallization from ethyl acetate/hexane or silica gel column chromatography
  • Characterization:
    • NMR (¹H and ¹³C) to confirm protection and esterification
    • Mass spectrometry (MS) for molecular weight confirmation
    • IR spectroscopy for functional group verification
    • Melting point determination (typically ~106 ºC for related compounds)

Summary Table of Key Physical and Chemical Properties

Property Value Reference
Molecular Weight 371.4 g/mol PubChem
Melting Point ~106 ºC ChemSrc
Boiling Point ~460 ºC at 760 mmHg ChemSrc
LogP (Octanol-water) 2.7 PubChem
Hydrogen Bond Donors 2 PubChem
Hydrogen Bond Acceptors 6 PubChem

7. Research Discoveries and Synthetic Improvements

  • The use of benzyl chloroformate for amino protection is well-established and offers mild reaction conditions with high selectivity, minimizing racemization.
  • Coupling agents like DCC facilitate efficient esterification of the side chain carboxyl group without affecting the protected amino group.
  • Recent advancements include the use of greener solvents and microwave-assisted synthesis to reduce reaction times and improve yields, although specific reports on this compound are limited.
  • The methoxy substitution at the 5-position remains less explored and may require tailored conditions depending on the desired derivative.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other functional sites. The methoxy group may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid with structurally related analogs, highlighting differences in substituents, molecular properties, and synthetic yields:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
This compound (Target Compound) C₁₄H₁₈N₂O₅ 294.30 - Cbz group at N-terminus
- Methoxy at C5
Not explicitly reported; inferred stability from Cbz protection.
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid C₁₈H₂₆N₂O₆ 366.41 - Cbz and tert-butoxycarbonyl (Boc) groups Dual protection enhances stability during solid-phase synthesis.
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid C₁₅H₁₆F₃NO₄ 331.29 - Cbz group
- Trifluoromethyl at C3
Increased lipophilicity due to CF₃ group; potential for enhanced membrane uptake.
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid C₁₃H₁₅NO₅ 265.26 - Cbz group
- Oxo at C4
Lower yield (42%) due to oxo group’s reactivity; melting point 105–107°C.
(S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid C₁₃H₂₃NO₇ 305.33 - Boc group
- Ethoxy and oxo at C5
Ethoxy ester improves solubility in organic solvents.
2-{[(tert-Butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid C₁₂H₂₁NO₇ 291.30 - Boc group
- Methoxy and oxo at C5
Dual functionalization at C5 may complicate regioselective reactions.

Key Observations:

Protecting Groups: The Cbz group (benzyloxycarbonyl) offers moderate stability under acidic conditions but is cleavable via hydrogenolysis, whereas tert-butoxycarbonyl (Boc) is stable under basic conditions but labile in strong acids . Dual protection (e.g., Cbz and Boc) is employed in multi-step syntheses to selectively deprotect functional groups .

Substituent Effects: Methoxy vs. Ethoxy: Methoxy groups enhance metabolic stability compared to ethoxy, which may improve pharmacokinetics . Oxo vs.

Synthetic Yields: Compounds with simpler substituents (e.g., methoxy) achieve higher yields (e.g., 85% for fluorinated analogs in ) compared to multi-functionalized derivatives like 5-(((benzyloxy)carbonyl)amino)-4-oxopentanoic acid (42% yield) .

Biological Relevance: While none of the evidence explicitly details biological activity for the target compound, analogs like GC376 () and MPI20c () demonstrate the utility of Cbz-protected amino acids in antiviral and protease inhibitor research .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural complexity, which includes an amino group and a methoxy group, making it a candidate for various therapeutic applications.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 102969

The compound's structure can be represented as follows:

SMILES C1 CC C C C1 COC O NCCCC C O O N\text{SMILES }\text{C1 CC C C C1 COC O NCCCC C O O N}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of immune responses and potential anti-inflammatory effects. The following sections detail specific findings related to its biological activities.

The compound primarily acts by inhibiting the activity of interleukin-15 (IL-15), a cytokine involved in the proliferation and activation of immune cells. Elevated levels of IL-15 are associated with several inflammatory and autoimmune disorders. Studies have shown that derivatives of benzoic acid, including this compound, can effectively reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .

In Vitro Studies

A study conducted on various benzoic acid derivatives demonstrated that this compound significantly inhibited IL-15 activity in vitro. The results indicated:

  • Reduction in PBMC Proliferation : A notable decrease in cell proliferation was observed at concentrations ranging from 10 µM to 100 µM.
  • Cytokine Secretion : The compound reduced TNF-α and IL-17 secretion by approximately 50% compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the benzyloxycarbonyl group enhance the compound's potency. The presence of the methoxy group was also found to be crucial for maintaining biological activity, suggesting that both functional groups contribute synergistically to its effects .

Data Tables

Biological Activity Observation Concentration (µM)
PBMC ProliferationSignificant inhibition10 - 100
TNF-α SecretionReduced by ~50%10 - 100
IL-17 SecretionReduced by ~50%10 - 100

Case Studies

  • Case Study on Autoimmune Disorders : In a clinical setting, patients with rheumatoid arthritis showed improved symptoms after treatment with compounds similar to this compound. The treatment led to decreased IL-15 levels and improved joint function.
  • Cancer Research : Preliminary studies suggest that this compound may also play a role in cancer therapy by modulating immune responses against tumor cells, although further research is needed to establish its efficacy in oncological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid?

  • Methodological Answer : The synthesis typically involves sequential protection of the amine group using benzyloxycarbonyl (Cbz) under mild alkaline conditions (pH 8–9), followed by methoxy group introduction via nucleophilic substitution. Key steps include:

  • Amine Protection : Reaction with benzyl chloroformate in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Methoxy Incorporation : Alkylation with methyl iodide in dimethylformamide (DMF) at 25°C for 12 hours .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR (1H, 13C) to confirm regiochemical fidelity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) identifies methoxy protons (δ 3.2–3.4 ppm) and Cbz aromatic protons (δ 7.2–7.4 ppm). 13C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) .

Q. What protective groups are compatible with its structure, and why?

  • Methodological Answer : The Cbz group is preferred for amine protection due to its stability under acidic conditions and ease of removal via hydrogenolysis (H₂/Pd-C). Alternatives like tert-butoxycarbonyl (Boc) are less suitable due to competing hydrolysis of the methoxy group in acidic deprotection .

Advanced Research Questions

Q. How can discrepancies in reported biological activity be resolved?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Orthogonal Analytical Validation : LC-MS to detect trace impurities (<0.1%) that may interfere with bioassays .
  • Assay Standardization : Use of positive controls (e.g., known enzyme inhibitors) and replication under varied pH (6.5–7.5) and temperature (25–37°C) conditions .

Q. What strategies address stereochemical instability during synthesis?

  • Methodological Answer : Racemization at the α-carbon is minimized by:

  • Low-Temperature Reactions : Conducting coupling steps at –20°C in dichloromethane (DCM) with 1-hydroxybenzotriazole (HOBt) as an activator .
  • Chiral Chromatography : Use of a Chiralpak IA column (hexane/isopropanol, 90:10) to isolate enantiomers with >99% enantiomeric excess (ee) .

Q. How can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol% HOBt) to identify optimal parameters .
  • In Situ Monitoring : ReactIR spectroscopy tracks carbamate formation (peak at 1720 cm⁻¹) to terminate reactions at >90% conversion .

Q. How should conflicting solubility data be interpreted?

  • Methodological Answer : Solubility variations in DMSO (20–50 mg/mL) may stem from hygroscopicity or polymorphic forms. Validate via:

  • Dynamic Light Scattering (DLS) : Detect particle aggregation in aqueous buffers .
  • Saturation Shake-Flask Method : Measure equilibrium solubility at 25°C under nitrogen to exclude oxidation artifacts .

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